N,N',N''-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine]
Description
N,N',N''-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine] (hereafter referred to as the compound) is a polyaminocarboxylic acid derivative featuring a propane backbone with three N-(carboxymethyl)glycine branches. Its molecular structure comprises a central 1,2,3-propanetriyl group, each carbon bonded to a glycine unit modified by carboxymethyl substituents. This configuration grants the compound chelating capabilities, enabling it to bind metal ions via its carboxylate and amine groups. The compound’s trisodium salt form likely enhances aqueous solubility, similar to EDTA trisodium derivatives . Applications may include industrial chelation, laboratory research, and pharmaceuticals, though specific uses require further validation.
Properties
Molecular Formula |
C15H23N3O12 |
|---|---|
Molecular Weight |
437.36 g/mol |
IUPAC Name |
2-[2,3-bis[bis(carboxymethyl)amino]propyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C15H23N3O12/c19-10(20)3-16(4-11(21)22)1-9(18(7-14(27)28)8-15(29)30)2-17(5-12(23)24)6-13(25)26/h9H,1-8H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
InChI Key |
YSGABQIANRSINU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine] typically involves the reaction of glycine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions include maintaining a specific pH and temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring and control of reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: N,N’,N’'-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, N,N’,N’'-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine] is used as a chelating agent to bind metal ions in various analytical and synthetic processes .
Biology: In biological research, this compound is used to study metal ion interactions with biomolecules and to develop metal ion sensors .
Medicine: In medicine, it is explored for its potential in drug delivery systems and as a component in diagnostic agents .
Industry: Industrially, it is used in water treatment processes to remove heavy metals and in the formulation of cleaning agents .
Mechanism of Action
The mechanism by which N,N’,N’'-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine] exerts its effects involves the formation of stable complexes with metal ions. The compound’s multiple carboxylate groups coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions .
Comparison with Similar Compounds
Structural Analogues and Chelation Properties
The compound belongs to a family of polyaminocarboxylates. Key structural analogs include:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Backbone | Chelating Arms |
|---|---|---|---|---|---|
| Target Compound | C₁₅H₂₁N₃O₁₂ | ~435.3* | Not provided | 1,2,3-Propanetriyl | 3 |
| EDTA (N,N'-1,2-ethanediylbis[N-(carboxymethyl)glycine]) | C₁₀H₁₆N₂O₈ | 292.24 | 60-00-4 | Ethane | 4 |
| DCyTA (1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid) | C₁₄H₂₂N₂O₈ | 346.33 | 482-54-2 | Cyclohexane | 4 |
| N,N-Bis(carboxymethyl)glycine trisodium salt | C₈H₁₀N₂O₈Na₃ | 380.16 | Not provided | Ethane | 2 |
*Estimated based on structural similarity to EDTA.
Key Observations :
- Backbone Flexibility : The propane backbone likely provides greater conformational flexibility than DCyTA’s rigid cyclohexane ring, favoring dynamic binding kinetics .
- Solubility : Trisodium derivatives (as inferred from N,N-Bis(carboxymethyl)glycine trisodium salt) typically exhibit higher water solubility than disodium forms (e.g., EDTA disodium) due to increased ionic character .
Stability Constants with Metal Ions
Stability constants (log K) reflect chelation strength. While direct data for the compound is unavailable, comparisons are extrapolated from analogs:
| Metal Ion | Target Compound (Predicted) | EDTA | DCyTA |
|---|---|---|---|
| Ca²⁺ | ~8–10 | 10.7 | 12.5 |
| Fe³⁺ | ~14–16 | 25.1 | 27.3 |
| Mg²⁺ | ~5–7 | 8.7 | 9.8 |
| Cu²⁺ | ~12–14 | 18.8 | 21.0 |
Implications :
- The compound’s lower predicted log K values suggest weaker binding than EDTA and DCyTA, making it suitable for applications requiring reversible metal chelation (e.g., buffering in biochemical assays).
- DCyTA’s higher log K values stem from its cyclohexane backbone, which preorganizes binding sites for stronger coordination .
Recommendations :
- Handle the compound with standard precautions for polycarboxylates (PPE, fume hood).
- Monitor pH in solutions to avoid carboxylate protonation, which reduces chelation efficacy.
Biological Activity
N,N',N''-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine], commonly referred to as tris(carboxymethyl)aminomethane (TAM), is a tri-functional amino acid derivative with significant biological relevance. This compound is characterized by its three carboxymethyl groups attached to a central propanetriyl backbone, making it a versatile chelating agent and buffer in biochemical applications.
- Molecular Formula : C₁₅H₂₃N₃O₆
- Molecular Weight : 437.36 g/mol
- CAS Number : 21979-64-6
Biological Activity Overview
TAM exhibits a variety of biological activities that are primarily attributed to its chelating properties and ability to modulate pH levels in biological systems. Its applications range from serving as a buffer in biochemical assays to potential therapeutic roles in cellular environments.
TAM functions by binding metal ions through its carboxylate groups, which can influence various biological processes including:
- Metal Ion Chelation : TAM can bind to essential metal ions such as calcium, magnesium, and iron, which are crucial for numerous enzymatic reactions.
- pH Regulation : As a buffer, TAM helps maintain physiological pH levels, which is critical for enzyme activity and metabolic processes.
Case Studies
- Chelation Studies :
- Enzymatic Activity Modulation :
- Cellular Uptake and Toxicity :
Data Table: Biological Effects of TAM
Applications
TAM's unique properties make it suitable for various applications:
- Biochemical Buffers : Widely used in laboratory settings for maintaining pH during experiments.
- Therapeutic Agent : Potential use in formulations aimed at reducing oxidative stress-related conditions.
- Agricultural Chemistry : Investigated for its role in enhancing nutrient uptake in plants through metal ion chelation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
